2,7-Dihydroxy-1-naphthaldehyde

Vue d'ensemble

Description

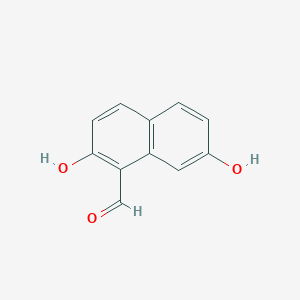

2,7-Dihydroxy-1-naphthaldehyde (2,7-DHNA) is a solid, crystalline compound that is pale yellow in color1. It has a molecular formula of C11H8O3 and a molar mass of 188.18 g/mol1.

Synthesis Analysis

The synthesis of 2,7-DHNA can be achieved by the Reimer-Tiemann fluorination of 2-naphthol under conditions of heterogeneous catalysis2. Another synthetic approach involves the modification of primary amine functionalized drugs, pyrimethamine and 4-amino-N-(2,3-dihydrothiazol-2-yl)benzenesulfonamide, via condensation reaction with 2-hydroxy-1-naphthaldehyde3.

Molecular Structure Analysis

The molecular structure of 2,7-DHNA can be represented by the formula C11H8O34. The 3D structure of the compound can be viewed using Java or Javascript4.

Chemical Reactions Analysis

The compound readily enters cyclizations and is therefore an important synthetic precursor of carbocyclic and heterocyclic compounds2. It also participates in the formation of imine-based zwitterionic products3.

Physical And Chemical Properties Analysis

2,7-DHNA is a solid, crystalline compound that is pale yellow in color1. It is soluble in acetone, ethanol, and methanol, but insoluble in water1. Its melting point is reported to be between 149-152°C1.

Applications De Recherche Scientifique

Supramolecular Chemistry and Molecular Recognition

2-Hydroxy-1-naphthaldehyde has been highlighted as a versatile building block for the synthesis of various fluorescent chemosensors. It is particularly valued for its functionalized fluorescent backbone, capable of interacting with different cations and anions through several mechanistic pathways, including CHEF, PET, and ICT, among others. This molecule's unique structure, featuring a hydrogen bond donor site at the OH moiety and a hydrogen bond acceptor site at the aldehyde group, makes it an excellent candidate for developing sensors that can detect a wide range of substances, from toxic species to reactive substrates and nerve agents (Das & Goswami, 2017).

Catalysis and Synthesis

The chemical versatility of 2-hydroxy-1-naphthaldehyde derivatives has been exploited in asymmetric catalysis, where it serves as a precursor for the synthesis of optically pure compounds and facilitates reactions leading to high enantioselectivity. This showcases its role in the creation of complex molecules and potentially active pharmaceutical ingredients (Quan-Zhong Liu et al., 2003).

Metal Complexes and Nanoparticle Synthesis

Research indicates that 2-hydroxy-1-naphthaldehyde-based ligands are integral in forming complexes with metals, which are extensively studied for their applications in catalysis, material synthesis, and biological systems. These complexes are useful in synthesizing metal oxide nanoparticles like ZnO and CdO, which have broad applications in electronics, solar cells, and catalysis (T. Xaba et al., 2016).

Sensor Development for Environmental and Biological Applications

The molecule's ability to form Schiff base derivatives makes it a key component in developing fluorescent chemosensors for detecting environmentally and biologically relevant ions, such as Al3+. These sensors offer selectivity and sensitivity crucial for monitoring metal ion levels in various contexts, highlighting the compound's significance in environmental monitoring and health (C. David et al., 2021).

Antiprotozoal Activities

Naphthalene derivatives, closely related to 2,7-dihydroxy-1-naphthaldehyde, have shown promising antiprotozoal and cytotoxic activities. This suggests potential medicinal applications, specifically in treating diseases caused by protozoan parasites (S. Ganapaty et al., 2006).

Safety And Hazards

2,7-DHNA is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure) with the target organ being the respiratory system6.

Orientations Futures

Future research should focus on developing more efficient and environmentally sustainable synthetic routes for the production of 2,7-DHNA. Other areas of research should seek to explore the potential of the compound for use in other fields, such as nanotechnology and optoelectronics1.

Propriétés

IUPAC Name |

2,7-dihydroxynaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3/c12-6-10-9-5-8(13)3-1-7(9)2-4-11(10)14/h1-6,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLBPRJJZUISDEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2C=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,7-Dihydroxy-1-naphthaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-4,5-dimethylbenzo[d]thiazole](/img/structure/B1348429.png)